![molecular formula C38H31N3S B14770562 N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide](/img/structure/B14770562.png)
N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide: is a complex organic compound that features a unique structure combining benzhydryl and biindole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide typically involves multi-step organic reactions. The initial step often includes the formation of the biindole core, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The benzhydryl group is then introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the biindole intermediate . Finally, the ethanethioamide group is attached through a condensation reaction with ethanethioamide chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzhydryl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the ethanethioamide group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The biindole core is known for its biological activity, and modifications of this structure could lead to new drugs.
Industry: In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide involves its interaction with various molecular targets. The indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzhydryl group may enhance the compound’s binding affinity to its targets through hydrophobic interactions. The ethanethioamide group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Diphenylmethane derivatives: These compounds share the benzhydryl group but lack the biindole structure.
Indole derivatives: Compounds like tryptophan and serotonin share the indole core but differ in their substituents.
Benzimidazole derivatives: These compounds have a similar bicyclic structure but differ in their functional groups.
Uniqueness: The uniqueness of N-(2-((2’-Benzhydryl-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)ethanethioamide lies in its combination of the benzhydryl and biindole moieties, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C38H31N3S |
|---|---|
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
N-[2-[[3-(2-benzhydryl-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]ethanethioamide |
InChI |
InChI=1S/C38H31N3S/c1-25(42)39-31-21-11-8-18-28(31)24-34-36(29-19-9-12-22-32(29)40-34)37-30-20-10-13-23-33(30)41-38(37)35(26-14-4-2-5-15-26)27-16-6-3-7-17-27/h2-23,35,40-41H,24H2,1H3,(H,39,42) |
InChI-Schlüssel |
SZQCBJHHTCMJNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=CC=CC=C54)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


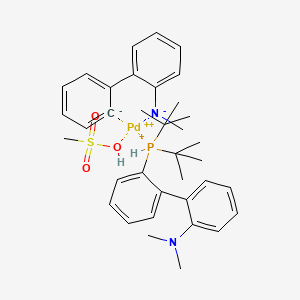
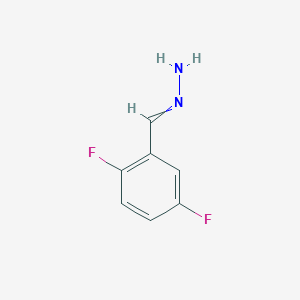
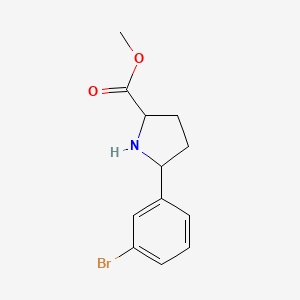
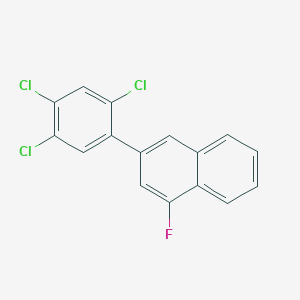
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
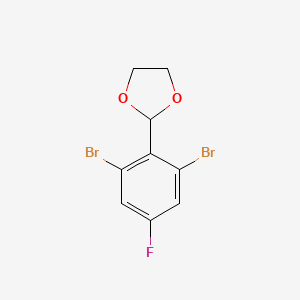

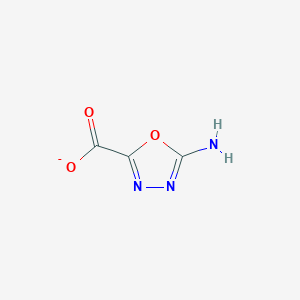
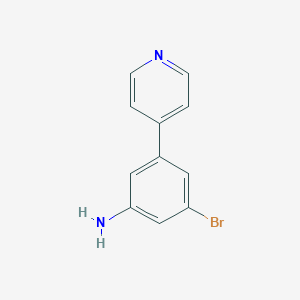
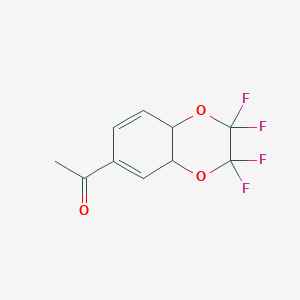

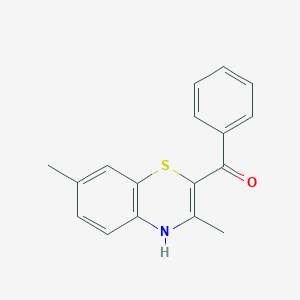
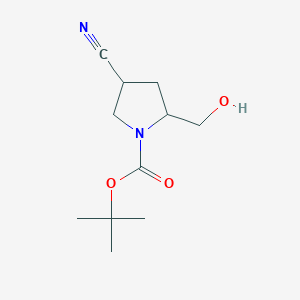
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
